

An In-depth Technical Guide to the Mechanism of Action of UCB35625

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Compound of Interest

Compound Name: *Hydro-UCB35625*

Cat. No.: *B15548528*

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Introduction

UCB35625 is a small molecule compound that functions as a potent and selective antagonist of two key chemokine receptors: C-C chemokine receptor type 1 (CCR1) and C-C chemokine receptor type 3 (CCR3).[1][2] These receptors, and their respective chemokine ligands, are integral to the inflammatory response, particularly in the recruitment of eosinophils and other leukocytes.[1][3] Consequently, UCB35625 has been investigated as a potential therapeutic agent for eosinophil-mediated inflammatory conditions such as asthma.[1] This document provides a comprehensive overview of the mechanism of action of UCB35625, detailing its effects on receptor signaling, associated quantitative data from key experiments, and the methodologies employed in these studies.

Core Mechanism of Action

UCB35625 acts as a non-competitive antagonist of both CCR1 and CCR3.[1][4] This means that while it inhibits the function of these receptors, it does not do so by directly competing with their natural ligands for the same binding site.[1][3] Evidence suggests that UCB35625 interacts with amino acids located within the transmembrane helices of the receptors.[1][4] This interaction is thought to stabilize the receptor in an inactive conformation, preventing the conformational changes necessary to initiate intracellular signaling, even when the natural ligand is bound.[1][4]

A site-directed mutagenesis study on CCR1 identified three key amino acid residues in the transmembrane helices that are crucial for the antagonist activity of UCB35625: Tyrosine 41 (Y41A) in transmembrane helix 1 (TM1), Tyrosine 113 (Y113A) in TM3, and Glutamic acid 287 (E287A) in TM7.[4] When these residues were mutated, CCR1-expressing cells became resistant to the inhibitory effects of UCB35625, despite still being responsive to the natural ligand CCL3.[4] Molecular modeling based on these findings suggests that UCB35625 binds to a pocket formed by TM1, TM2, and TM7, thereby hindering the movement of TM2 and TM3 that is required for receptor activation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency of UCB35625 in various functional assays.

Table 1: Inhibition of Chemotaxis

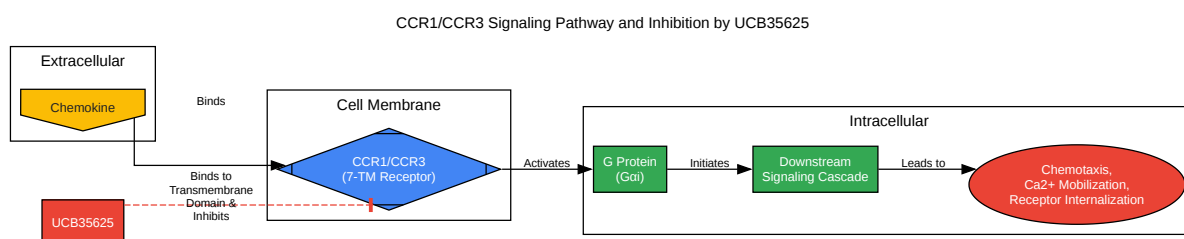
Target Receptor	Cell Type	Chemokine	IC50 (nM)
CCR1	Transfected Cells	MIP-1 α (CCL3)	9.6[1]
CCR3	Transfected Cells	Eotaxin (CCL11)	93.7[1]

Table 2: Inhibition of Other Cellular Functions

Cellular Function	Target Receptor	Cell Type	IC50 (nM)
CCR3-mediated HIV-1 Entry	CCR3	NP-2 (glial cell line)	57[1]
MIP-1 α -induced CCR1 Internalization	CCR1	Polymorphonuclear leukocytes	19.8[5]
Eotaxin-induced CCR3 Internalization	CCR3	Polymorphonuclear leukocytes	410[5]

Signaling Pathways and Experimental Workflows

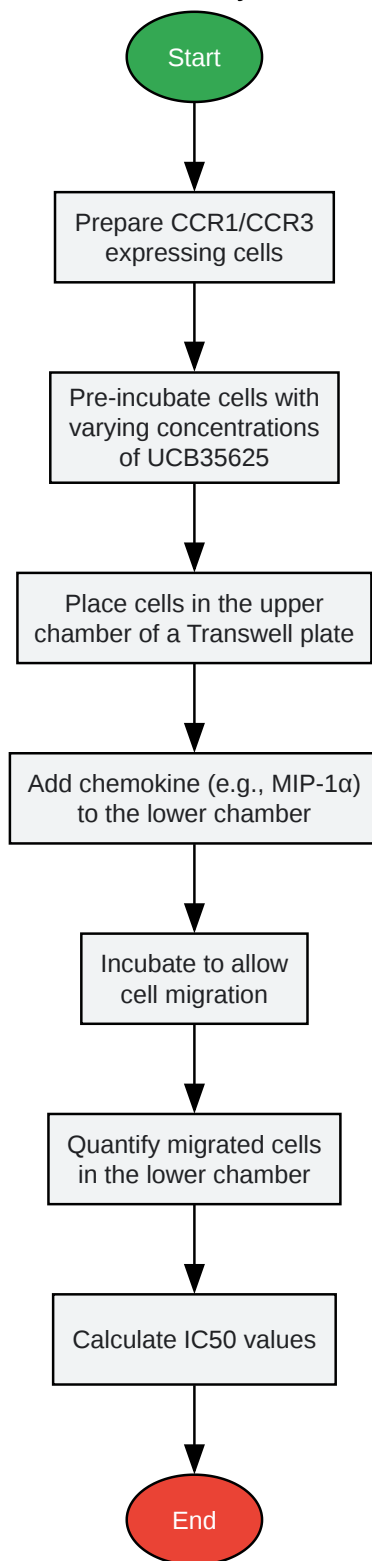
The following diagrams illustrate the signaling pathways affected by UCB35625 and a typical experimental workflow for assessing its activity.



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Caption: CCR1/CCR3 signaling and UCB35625 inhibition.

Chemotaxis Assay Workflow

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